methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate
Overview
Description
Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate: is a chemical compound belonging to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring, and they are known for their diverse biological and pharmaceutical applications
Synthetic Routes and Reaction Conditions:
Hydroxymethylation: The compound can be synthesized from 1H-1,2,4-triazole by hydroxymethylation with formaldehyde in the presence of barium hydroxide octahydrate (Ba(OH)₂·8H₂O). This reaction produces 3-hydroxymethyl-1H-1,2,4-triazole.
Oxidation and Esterification: The hydroxymethylated product undergoes oxidation and esterification to yield this compound. The overall yield of this process is approximately 32% with a purity of 98%.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is typically produced in batch reactors where precise control over reaction conditions (temperature, pressure, and reactant concentrations) is maintained to ensure consistent quality and yield.
Purification: After synthesis, the compound is purified using techniques such as recrystallization or column chromatography to remove impurities and achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions can occur at the benzyl group, where electrophilic or nucleophilic substitution reactions can be employed.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, and mild acidic conditions.
Reduction: LiAlH₄, NaBH₄, and anhydrous ether as a solvent.
Substitution: Halogenating agents (e.g., Br₂, Cl₂) for electrophilic substitution, and nucleophiles (e.g., CN⁻, OH⁻) for nucleophilic substitution.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated benzyl derivatives or benzyl-substituted heterocycles.
Mechanism of Action
Target of Action
Similar compounds, such as tris(benzyltriazolylmethyl)amine, have been shown to interact with copper ions (cu+ and cu2+) in the reaction environment .
Mode of Action
Related compounds like tris(benzyltriazolylmethyl)amine have shown promising results in stabilizing copper ions in the reaction environment, enhancing their catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
It’s known that this compound can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .
Action Environment
Related compounds like tris(benzyltriazolylmethyl)amine have shown promising results in stabilizing copper ions in the reaction environment, without requiring an inert atmosphere or anhydrous conditions .
Scientific Research Applications
Chemistry: Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains. Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory conditions. Industry: The compound is used in the manufacture of agrochemicals, dyes, and other industrial chemicals due to its versatile chemical properties.
Comparison with Similar Compounds
Methyl 1H-1,2,4-triazole-3-carboxylate: Lacks the benzyl group, resulting in different chemical properties and biological activities.
1-Benzyl-1H-tetrazole:
3-Methyl-1H-1,2,4-triazole: Similar triazole structure but with a methyl group instead of a benzyl group.
Uniqueness: Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate is unique due to the presence of the benzyl group, which can enhance its biological activity and chemical stability compared to similar compounds without this group.
Properties
IUPAC Name |
methyl 1-benzyl-1,2,4-triazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)10-12-8-14(13-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYCNTRPZNJCBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=N1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736229 | |
Record name | Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30736229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346809-15-1 | |
Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 1-(phenylmethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346809-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30736229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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